molecular formula C11H15Cl2F3N2O B1406735 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride CAS No. 1236458-57-3

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B1406735
CAS No.: 1236458-57-3
M. Wt: 319.15 g/mol
InChI Key: GRFWCYYBABUSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2F3N2O and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Potent Deoxycytidine Kinase Inhibitors : This compound is a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors. A practical synthesis process has been developed, providing an economical alternative to previous methods (Zhang et al., 2009).

  • Crystal Structure Analysis : The crystal structure of a related 2H-pyrazolo[4,3-c]pyridine derivative has been analyzed, revealing important conformational details that could be useful in further chemical design (Karthikeyan et al., 2010).

  • Preparation of Trifluoromethyl-substituted Aminopyrroles : The compound serves as a building block for preparing trifluoromethyl-substituted aminopyrroles, crucial in pharmaceutical development (Khlebnikov et al., 2018).

  • Synthesis of Lafutidine Intermediate : It's used in the synthesis of lafutidine, a drug used for treating gastrointestinal disorders (Shen Li, 2012).

  • Development of Water-Soluble Adenosine Receptor Antagonists : The compound's structural analogs have been used to develop water-soluble antagonists for human A3 adenosine receptors, significant in treating various diseases (Baraldi et al., 2012).

  • Corrosion Inhibition Properties : Piperidine derivatives, including this compound, have been studied for their corrosion inhibition properties on iron, which is crucial in industrial applications (Kaya et al., 2016).

  • Synthesis of Bacteriochlorins : The synthesis of bacteriochlorins, important in photodynamic therapy, has been facilitated by derivatives of this compound (Reddy et al., 2013).

  • Synthesis of Dioxaborinino Pyridines : This compound has been used in the synthesis of new heterocyclic systems with potential bioactivities, like dermatology and anticoagulant agents (Phuong et al., 2017).

  • Synthesis of Pyridine Dicarboxylates : The compound has been utilized in the synthesis of pyridine dicarboxylates, which have applications in organic chemistry and materials science (Kim, 1986).

  • Development of Glycine Transporter 1 Inhibitors : Its analogs have been identified as potent and orally available glycine transporter 1 inhibitors, which can have implications in treating neurological disorders (Yamamoto et al., 2016).

Properties

IUPAC Name

2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;/h1-2,7,9,15H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFWCYYBABUSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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